molecular formula C12H14N2O3 B2664721 ethyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 303126-23-0

ethyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2664721
CAS No.: 303126-23-0
M. Wt: 234.255
InChI Key: RUPPUQZHLSCLNK-UHFFFAOYSA-N
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Description

“Ethyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate” is a chemical compound. It is also known as N-Cyanoacetylurethane, Ethyl N-(cyanoacetyl)carbamate, Ethyl cyanoacetylcarbamate, and N-Carbethoxy-2-cyanoacetamide .


Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H8N2O3 . The molecular weight is 156.14 .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The compound has a melting point of 167-169 °C (lit.) and a boiling point of 280.35°C (rough estimate). Its density is 1.197 and refractive index is 1.5010 (estimate). It is soluble in DMSO and Methanol .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Aerial Oxidation and Structure Elucidation : Cirrincione et al. (1987) explored the aerial oxidation of substituted 3-amino-2,5-dimethylpyrroles, indirectly contributing to the understanding of the chemical behavior and synthesis pathways of related pyrrole derivatives, including ethyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate. Their findings on the oxidation products enhance the knowledge of pyrrole chemistry, important for synthesizing novel compounds (Cirrincione et al., 1987).

Hydrogen-Bonding Patterns : The work by Senge and Smith (2005) on the hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole contributes to understanding the crystal and molecular structures related to this compound. Such structural insights are crucial for the development of materials and molecules with specific properties (Senge & Smith, 2005).

Nonlinear Optical Materials

Experimental and DFT Study on NLO Properties : Singh et al. (2014) conducted an experimental and theoretical study on a pyrrole derivative similar in structure to this compound, revealing its potential as a non-linear optical (NLO) material. Their findings suggest that derivatives of this compound could be explored for applications in optical technologies (Singh, Rawat, & Sahu, 2014).

Molecular Structure and Analysis

Molecular and Spectroscopic Analysis : Research by Singh et al. (2013) on a novel pyrrole compound offers insights into the molecular structure, spectroscopic properties, and chemical reactivity of pyrrole derivatives, including this compound. Their combined experimental and theoretical approach helps in understanding the electronic structure and reactivity, vital for designing molecules with desired chemical properties (Singh et al., 2013).

Mechanism of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Safety and Hazards

The compound is classified as an irritant (Xn). The safety instructions include avoiding contact with eyes and skin, and wearing suitable protective clothing .

Properties

IUPAC Name

ethyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-4-17-12(16)10-7(2)11(14-8(10)3)9(15)5-6-13/h14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPPUQZHLSCLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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